molecular formula C19H21NO5S B6413338 2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261961-22-1

2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413338
CAS RN: 1261961-22-1
M. Wt: 375.4 g/mol
InChI Key: UVAKEWFSPQBERG-UHFFFAOYSA-N
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Description

2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (95%) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. The compound has a molecular weight of 306.39 g/mol and a melting point of 158–160 °C. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (95%) is not well understood. However, it is believed that the compound acts as a proton donor, which can be used to activate or deactivate certain enzymes. Additionally, it is believed to act as an antioxidant, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (95%) has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anticonvulsant, and antipsychotic properties. Additionally, it has been found to have antioxidant and neuroprotective effects. It has also been found to have antifungal, antimicrobial, and antiviral properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (95%) in laboratory experiments is its availability and low cost. Additionally, it is relatively stable and easy to handle. However, it is important to note that the compound is slightly toxic and should be handled with care.

Future Directions

The future directions for research involving 2-methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (95%) include further exploration of its potential therapeutic applications. Additionally, further research could be done on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done on its potential toxicity and side effects. Finally, further research could be done on its potential uses in the synthesis of various organic compounds and polymers.

Synthesis Methods

2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (95%) can be synthesized from piperidine and 4-methoxybenzoic acid. The reaction is conducted in an anhydrous medium using a palladium-catalyzed coupling reaction. In the reaction, piperidine is reacted with 4-methoxybenzoic acid in the presence of palladium acetate and a base such as potassium carbonate. The reaction is then followed by a hydrolysis step to obtain the desired 2-methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid.

Scientific Research Applications

2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (95%) has a wide range of scientific research applications. It is used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antipsychotics. It is also used in the synthesis of organic compounds, such as aldehydes, ketones, and carboxylic acids. Additionally, it is used in the synthesis of polymers, such as polyamides and polyimides.

properties

IUPAC Name

2-methoxy-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-25-18-13-15(7-10-17(18)19(21)22)14-5-8-16(9-6-14)26(23,24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAKEWFSPQBERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692389
Record name 3-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261961-22-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-methoxy-4′-(1-piperidinylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261961-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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